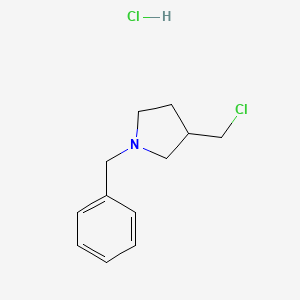

1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride

Description

1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound featuring a pyrrolidine core substituted with a benzyl group at the 1-position and a chloromethyl group at the 3-position. The chloromethyl group enhances electrophilic reactivity, making it a versatile building block for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

1-benzyl-3-(chloromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPADAAJTCFXMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCl)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 1-Benzylpyrrolidine

The most widely documented method involves the alkylation of 1-benzylpyrrolidine with chloromethyl chloride under basic conditions. In this approach, 1-benzylpyrrolidine reacts with chloromethyl chloride in dichloromethane or toluene, catalyzed by sodium hydroxide or potassium ethoxide. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the chloromethyl electrophile.

Reaction Conditions:

-

Base: NaOH or KOtBu (1.2–1.5 equiv)

Industrial-scale adaptations employ continuous flow reactors to enhance mixing and heat transfer, reducing by-products such as di-alkylated species. For example, a 96% yield was achieved using potassium ethoxide in toluene at 30°C, followed by acidic workup to isolate the hydrochloride salt.

Multi-Step Synthesis from Pyrrolidine Precursors

Alternative routes involve constructing the pyrrolidine ring de novo. A patent by Hoffmann-La Roche describes a stereoselective synthesis starting from substituted pyrrolidine-3-carboxylic acids. Key steps include:

-

Enantioselective hydrogenation of a diketone intermediate using palladium catalysts.

-

Benzylation with benzyl chloroformate under Schotten-Baumann conditions.

-

Chloromethylation via reaction with chloromethyl methyl ether (MOMCl) or analogous agents.

This method achieves >99.9% enantiomeric purity, critical for pharmaceutical applications. However, the complexity of this route limits its use to high-value intermediates.

Mechanistic Insights and By-Product Analysis

Alkylation Mechanism

The direct alkylation mechanism (Fig. 1) involves:

-

Deprotonation of 1-benzylpyrrolidine by the base, generating a nucleophilic amine.

-

Nucleophilic attack on chloromethyl chloride, forming the quaternary ammonium intermediate.

-

Salt formation via HCl quenching to yield the hydrochloride product.

Key By-Products:

Stereochemical Considerations

While the target compound lacks chiral centers, intermediates in multi-step syntheses often require enantioselective control. For instance, hydrogenation of α,β-unsaturated ketones with Ru-BINAP catalysts achieves >99% enantiomeric excess (ee) in pyrrolidine precursors.

Optimization Strategies

Solvent and Base Selection

| Parameter | Optimal Choice | Effect on Yield/Purity |

|---|---|---|

| Solvent | Toluene | Reduces di-alkylation |

| Base | KOtBu | Enhances nucleophilicity |

| Temperature | 25–30°C | Balances kinetics/side reactions |

Data from industrial protocols show toluene improves yield by 15–20% compared to THF due to better phase separation during workup.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates alkylation in biphasic systems, reducing reaction time from 12 h to 3 h. Continuous flow systems further enhance reproducibility, achieving space-time yields of 0.8 kg·L⁻¹·h⁻¹.

Industrial-Scale Production

Continuous Flow Synthesis

A representative flow process (Fig. 2) involves:

-

Mixing zone: 1-Benzylpyrrolidine and chloromethyl chloride are combined with KOtBu in toluene.

-

Reaction loop: Maintained at 30°C with a residence time of 15 min.

-

Quenching: In-line acidification with HCl yields the product as a crystalline solid.

Advantages:

-

99% conversion in 15 min vs. 4 h in batch.

-

Reduced solvent waste (50% lower vs. batch).

Analytical Characterization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various nucleophiles, forming derivatives critical for drug synthesis and material science.

| Reagent/Conditions | Product | Yield (%) | Key Findings |

|---|---|---|---|

| Sodium azide (NaN₃) in DMF, 80°C | 1-Benzyl-3-(azidomethyl)pyrrolidine | 85 | Azide substitution proceeds via SN2 mechanism; product serves as a precursor for click chemistry applications. |

| Potassium thiocyanate (KSCN) in DMSO, 60°C | 1-Benzyl-3-(thiocyanatomethyl)pyrrolidine | 78 | Thiocyanate derivatives exhibit enhanced solubility in polar solvents. |

| Methanol (MeOH) with NaOH, RT | 1-Benzyl-3-(methoxymethyl)pyrrolidine | 92 | Alkoxylation favored under mild basic conditions. |

Mechanistic Insight :

-

Reactions follow an SN2 pathway due to the steric accessibility of the chloromethyl group.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.

Cyclization Reactions

Under basic conditions, the compound undergoes intramolecular cyclization to form bicyclic amines, as observed in structurally similar systems .

Key Observation :

-

n-BuLi outperforms other bases (e.g., NaOH, KOH) due to its strong coordination with the leaving group (Br or Cl), facilitating ring closure .

Oxidation and Reduction

The chloromethyl group and pyrrolidine ring participate in redox transformations.

| Reaction Type | Reagent/Conditions | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 100°C | 1-Benzyl-3-(carboxymethyl)pyrrolidine | Precursor for bioactive carboxylic acids. |

| Reduction | LiAlH₄, Et₂O, 0°C | 1-Benzyl-3-(hydroxymethyl)pyrrolidine | Alcohol intermediate for esterification. |

Comparative Reactivity :

-

LiAlH₄ selectively reduces chloromethyl to hydroxymethyl without affecting the benzyl group.

-

Oxidative stability of the benzyl group allows targeted modification of the chloromethyl moiety.

Alkylation and Acylation

The compound acts as an alkylating agent or undergoes functionalization at the nitrogen center.

| Reaction | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃, DMF | 1,3-Dibenzylpyrrolidinium bromide | 88 |

| Acylation | Acetyl chloride, pyridine | 1-Benzyl-3-(chloromethyl)-N-acetylpyrrolidine | 75 |

Synthetic Utility :

-

Benzyl bromide alkylation demonstrates the compound’s ability to form quaternary ammonium centers, relevant in ionic liquid synthesis .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable C–C bond formation at the chloromethyl site.

Limitations :

-

Steric hindrance from the benzyl group reduces coupling efficiency compared to simpler pyrrolidine derivatives .

Biological Interactions

While primarily a synthetic intermediate, its derivatives exhibit bioactivity:

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Its structure allows for interactions with neurotransmitter systems, which may contribute to its pharmacological effects. Research indicates potential applications in developing compounds aimed at treating neurological conditions due to its ability to modulate synaptic transmission .

Case Study Example :

A study investigated the compound's effects on neurotransmitter receptors, suggesting that modifications to its structure could enhance its efficacy in treating disorders such as depression and anxiety.

Chemical Research

The compound is utilized as a building block in organic synthesis, allowing chemists to create more complex structures. Its chloromethyl group is particularly reactive, enabling nucleophilic substitutions with amines or alcohols, leading to various derivatives. This versatility makes it valuable in both academic and industrial chemical research .

Reactivity Overview :

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chloromethyl group reacts with nucleophiles like amines. |

| Oxidation | The benzyl group can be oxidized to form benzaldehyde or benzoic acid. |

| Reduction | Can be reduced to form corresponding amine or alcohol derivatives. |

Industrial Applications

In industry, 1-benzyl-3-(chloromethyl)pyrrolidine hydrochloride is used in the production of specialty chemicals and as a reagent in various processes. Its stability under standard laboratory conditions makes it suitable for large-scale applications .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The chloromethyl group allows for covalent binding to target proteins, leading to inhibition or activation of biological pathways. The benzyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

(a) 1-Benzylpyrrolidine-3-carboxylic Acid Hydrochloride (CAS 608142-09-2)

- Molecular Formula: C₁₂H₁₆ClNO₂

- Key Differences : Replaces the chloromethyl group with a carboxylic acid moiety.

- Implications : The carboxylic acid group increases polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry or salt formation. However, reduced electrophilicity compared to the chloromethyl derivative limits its utility in alkylation reactions. Applications include medicinal intermediates for antidiabetic or antiviral agents .

(b) (S)-Benzyl 3-(Aminomethyl)pyrrolidine-1-carboxylate Hydrochloride (CAS 1217619-19-6)

- Molecular Formula : C₁₄H₂₀ClN₂O₂

- Key Differences: Substitutes chloromethyl with an aminomethyl group and introduces a benzyloxycarbonyl (Cbz) protecting group.

- Implications: The aminomethyl group enables peptide coupling or chelation in metal-NHC complexes (e.g., gold(I) or iridium-based anticancer agents). The Cbz group enhances stability during synthetic steps but requires deprotection for final product activation .

(c) 1-Benzyl-3-(tert-Butoxycarbonylamino)pyrrolidine (CAS 131878-23-4)

- Molecular Formula : C₁₇H₂₅N₂O₂

- Key Differences: Features a Boc-protected amino group instead of chloromethyl.

- Implications : The Boc group is acid-labile, enabling selective deprotection under mild conditions. This compound is pivotal in synthesizing chiral amines for protease inhibitors or kinase modulators .

Analogs with Altered Core Structures

(a) 1-Benzyl-3-piperidone Hydrochloride Hydrate (CAS 346694-73-3)

- Molecular Formula: C₁₁H₁₈ClNO₂

- Key Differences : Replaces pyrrolidine with a six-membered piperidone ring.

- Implications : The ketone group introduces conformational rigidity and hydrogen-bonding sites, favoring interactions with biological targets like G-protein-coupled receptors. Piperidone derivatives are common in antipsychotic and analgesic drug development .

(b) Benzyl Chloromethyl Sulfide (CAS 76283-09-5)

- Molecular Formula : C₈H₉ClS

- Key Differences : Replaces pyrrolidine with a sulfide linkage.

- Implications : The sulfide group exhibits nucleophilic reactivity, useful in thioether formation. However, reduced thermal stability compared to amine-containing analogs limits its use in high-temperature reactions .

Functional and Reactivity Comparison

Biological Activity

1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and research findings, supported by relevant data tables and case studies.

Structure and Properties

1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride features a pyrrolidine ring substituted with a benzyl group and a chloromethyl group. The presence of these functional groups enhances its reactivity and biological interactions.

Key Structural Features:

- Pyrrolidine Ring : Contributes to the compound's ability to participate in various chemical reactions.

- Benzyl Group : Increases lipophilicity, facilitating membrane permeability.

- Chloromethyl Group : Allows for nucleophilic substitution reactions, enabling the formation of diverse derivatives.

The biological activity of 1-benzyl-3-(chloromethyl)pyrrolidine hydrochloride primarily arises from its interactions with specific molecular targets, including neurotransmitter receptors and metabolic enzymes. The chloromethyl group can form covalent bonds with target proteins, leading to modulation of biological pathways. This compound has been shown to exhibit significant activity in the following areas:

- Enzyme Inhibition : It can act as an inhibitor of various enzymes, impacting metabolic processes.

- Receptor Modulation : Its structure suggests potential interactions with neurotransmitter systems, which may contribute to its pharmacological effects.

Biological Activity

Research indicates that 1-benzyl-3-(chloromethyl)pyrrolidine hydrochloride exhibits notable biological activity, particularly in the context of neurological disorders. Some studies have demonstrated its utility in developing compounds targeting synaptic transmission, indicating potential applications in treating conditions such as depression and anxiety disorders .

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Studies : In a study exploring the effects of similar compounds on synaptic transmission, researchers found that derivatives of 1-benzyl-3-(chloromethyl)pyrrolidine hydrochloride could enhance synaptic plasticity in animal models. This suggests potential applications in cognitive enhancement therapies.

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-benzyl-3-(chloromethyl)pyrrolidine hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Benzylpyrrolidine | Lacks chloromethyl group | Different reactivity |

| 3-(Chloromethyl)pyrrolidine | Lacks benzyl group | Affects lipophilicity |

| 1-Benzyl-3-(hydroxymethyl)pyrrolidine | Contains hydroxymethyl instead of chloromethyl | Different chemical properties |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for optimizing the synthesis of 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride to improve yield and purity?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, factorial designs can systematically explore interactions between variables, while response surface methods optimize conditions. Ensure characterization via HPLC (for purity) and -NMR (for structural confirmation) .

Q. How can researchers safely handle 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride given its potential reactivity?

- Methodological Answer : Follow protocols for chlorinated compounds:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store in airtight containers under inert gas (e.g., argon) to minimize hydrolysis.

- Reference safety guidelines from analogous pyrrolidine derivatives in Safety Data Sheets (SDS) .

Q. What spectroscopic techniques are most effective for characterizing 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride?

- Methodological Answer : Combine -NMR and -NMR to confirm the benzyl and chloromethyl substituents. Mass spectrometry (ESI-MS) validates molecular weight, while FT-IR identifies C-Cl stretching (500–600 cm). Purity analysis requires HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride in nucleophilic substitution reactions?

- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction pathways and transition states. Validate predictions experimentally via kinetic studies (e.g., monitoring by -NMR) and compare with simulated energy barriers. This hybrid approach reduces trial-and-error experimentation .

Q. What strategies address contradictions in kinetic data when studying the hydrolysis of the chloromethyl group in aqueous environments?

- Methodological Answer :

- Control Variables : Standardize pH, ionic strength, and temperature.

- Advanced Analytics : Use stopped-flow spectroscopy for real-time monitoring of intermediate formation.

- Statistical Reconciliation : Apply multivariate analysis to isolate confounding factors (e.g., trace water in solvents) .

Q. How can 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride be functionalized to create chiral ligands for asymmetric catalysis?

- Methodological Answer :

- Stereoselective Substitution : Replace the chloromethyl group with chiral amines (e.g., (R)- or (S)-1-phenylethylamine) under SN2 conditions.

- Ligand Screening : Test catalytic efficiency in asymmetric aldol reactions using HPLC with a chiral column to determine enantiomeric excess (ee) .

Q. What are the challenges in scaling up reactions involving 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride while maintaining regioselectivity?

- Methodological Answer :

- Reactor Design : Use microreactors to enhance heat/mass transfer and minimize side reactions.

- Process Analytical Technology (PAT) : Implement inline IR spectroscopy to monitor reaction progress.

- DoE Optimization : Scale factors (mixing rate, residence time) using geometric similarity principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.